Cas no 1222900-26-6 (2-ethylcyclohexane-1-carbaldehyde, Mixture of diastereomers)

2-ethylcyclohexane-1-carbaldehyde, Mixture of diastereomers 化学的及び物理的性質
名前と識別子
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- 2-ethylcyclohexane-1-carbaldehyde
- Cyclohexanecarboxaldehyde, 2-ethyl-
- 2-ethylcyclohexane-1-carbaldehyde, Mixture of diastereomers
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- MDL: MFCD19622808
- インチ: 1S/C9H16O/c1-2-8-5-3-4-6-9(8)7-10/h7-9H,2-6H2,1H3
- InChIKey: NIXUOGKVYMTEBP-UHFFFAOYSA-N
- SMILES: C1(C=O)CCCCC1CC
2-ethylcyclohexane-1-carbaldehyde, Mixture of diastereomers Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-257502-10.0g |
2-ethylcyclohexane-1-carbaldehyde |
1222900-26-6 | 95% | 10.0g |
$3191.0 | 2024-06-18 | |
Enamine | EN300-257502-0.1g |
2-ethylcyclohexane-1-carbaldehyde |
1222900-26-6 | 95% | 0.1g |
$257.0 | 2024-06-18 | |
Chemenu | CM458224-1g |
2-ethylcyclohexane-1-carbaldehyde |
1222900-26-6 | 95%+ | 1g |
$749 | 2023-02-03 | |
Enamine | EN300-257502-5.0g |
2-ethylcyclohexane-1-carbaldehyde |
1222900-26-6 | 95% | 5.0g |
$2152.0 | 2024-06-18 | |
Enamine | EN300-257502-10g |
2-ethylcyclohexane-1-carbaldehyde, Mixture of diastereomers |
1222900-26-6 | 95% | 10g |
$3191.0 | 2023-09-14 | |
Enamine | EN300-257502-1g |
2-ethylcyclohexane-1-carbaldehyde, Mixture of diastereomers |
1222900-26-6 | 95% | 1g |
$743.0 | 2023-09-14 | |
Aaron | AR01C4QC-500mg |
2-ethylcyclohexane-1-carbaldehyde |
1222900-26-6 | 95% | 500mg |
$822.00 | 2025-02-09 | |
A2B Chem LLC | AW44520-250mg |
2-ethylcyclohexane-1-carbaldehyde |
1222900-26-6 | 95% | 250mg |
$422.00 | 2024-04-20 | |
A2B Chem LLC | AW44520-500mg |
2-ethylcyclohexane-1-carbaldehyde |
1222900-26-6 | 95% | 500mg |
$645.00 | 2024-04-20 | |
1PlusChem | 1P01C4I0-5g |
2-ethylcyclohexane-1-carbaldehyde |
1222900-26-6 | 95% | 5g |
$2722.00 | 2023-12-25 |
2-ethylcyclohexane-1-carbaldehyde, Mixture of diastereomers 関連文献
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
2-ethylcyclohexane-1-carbaldehyde, Mixture of diastereomersに関する追加情報
Introduction to 2-ethylcyclohexane-1-carbaldehyde, Mixture of diastereomers (CAS No: 1222900-26-6)
The compound 2-ethylcyclohexane-1-carbaldehyde, specifically the mixture of diastereomers with the chemical identifier CAS No: 1222900-26-6, represents a significant advancement in the field of organic synthesis and pharmaceutical chemistry. This unique molecular entity has garnered considerable attention due to its versatile applications in the development of novel agrochemicals, pharmaceutical intermediates, and specialty chemicals. The structural complexity of this aldehyde derivative, characterized by its cyclohexane ring substituted with an ethyl group at the 2-position and a formyl group at the 1-position, presents intriguing opportunities for further chemical manipulation and functionalization.
In recent years, the demand for high-purity diastereomer mixtures has surged, driven by their role in asymmetric synthesis and chiral chemistry. The mixture of diastereomers of 2-ethylcyclohexane-1-carbaldehyde exemplifies this trend, as it offers a balanced blend of stereoisomers that can be selectively isolated and utilized in various synthetic pathways. This compound has been extensively studied for its potential in constructing complex molecular architectures, particularly in the synthesis of non-proteinogenic amino acids and bioactive heterocycles.
The chemical properties of 2-ethylcyclohexane-1-carbaldehyde make it an invaluable intermediate in the preparation of more sophisticated molecules. Its aldehyde functionality allows for further derivatization via nucleophilic addition reactions, while the cyclohexane scaffold provides steric and electronic effects that can be fine-tuned to influence reaction outcomes. Recent research has highlighted its utility in the synthesis of pharmacologically active compounds, including kinase inhibitors and antiviral agents. The ability to access enantiomerically enriched forms of this aldehyde has opened new avenues for developing enantioselective catalytic processes.
One of the most compelling aspects of 2-ethylcyclohexane-1-carbaldehyde is its role in green chemistry initiatives. The compound serves as a sustainable building block that can be synthesized through catalytic methods with high atom economy. Advances in flow chemistry have enabled the efficient production of this aldehyde mixture, reducing waste and energy consumption. This aligns with global efforts to promote environmentally friendly synthetic routes in the chemical industry.
The pharmaceutical industry has been particularly interested in leveraging the structural features of 2-ethylcyclohexane-1-carbaldehyde to develop novel therapeutic agents. Its diastereomeric mixture offers a rich palette of stereocenters that can be exploited to design molecules with enhanced binding affinity and selectivity. For instance, studies have demonstrated its applicability in creating ligands for G-protein coupled receptors (GPCRs), which are key targets in drug discovery due to their involvement in numerous physiological processes.
In addition to pharmaceutical applications, 2-ethylcyclohexane-1-carbaldehyde has found utility in agrochemical research. Its derivatives have shown promise as intermediates for synthesizing bioactive compounds that exhibit herbicidal and pesticidal properties. The structural diversity inherent in this mixture allows chemists to explore a wide range of functional groups, leading to the development of next-generation crop protection agents.
The synthesis and characterization of 2-ethylcyclohexane-1-carbaldehyde have been refined through modern spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These tools have provided critical insights into its molecular structure and stereochemistry, enabling researchers to optimize synthetic routes and understand reaction mechanisms at a deeper level. The use of computational methods, including density functional theory (DFT) calculations, has further complemented experimental data by predicting molecular properties and reaction outcomes.
Future research directions for 2-ethylcyclohexane-1-carbaldehyde are likely to focus on expanding its synthetic utility through innovative catalytic systems and biocatalytic approaches. Enzymatic transformations offer a greener alternative to traditional synthetic methods, providing high selectivity under mild conditions. Additionally, exploring its role in metal-catalyzed cross-coupling reactions could unlock new possibilities for constructing complex organic molecules with precision.
The commercial significance of CAS No: 1222900-26-6 cannot be overstated, as it represents a cornerstone compound in modern chemical synthesis. Its availability from reputable suppliers ensures that researchers across academia and industry can access high-quality material for their investigations. As demand grows for specialized chemical intermediates, compounds like 2-ethylcyclohexane-1-carbaldehyde will continue to play a pivotal role in advancing scientific discovery.
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